3,3'-Diiodothyronine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70-40-6 |
|---|---|
Molecular Formula |
C15H13I2NO4 |
Molecular Weight |
525.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid |
InChI |
InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m1/s1 |
InChI Key |
CPCJBZABTUOGNM-GFCCVEGCSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)OC2=CC(=C(C=C2)O)I |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I |
boiling_point |
256.00 to 258.00 °C. @ 760.00 mm Hg |
physical_description |
Solid |
Synonyms |
3,3'-diiodothyronine 3,3'-diiodothyronine, (DL)-isomer 3,3'-diiodothyronine, (L)-isomer 3,3'-diiodothyronine, (L)-isomer, 125I-labeled 3,3'-T2 |
Origin of Product |
United States |
Biosynthesis and Metabolic Transformations of 3,3 Diiodothyronine
Enzymatic Pathways of 3,3'-Diiodothyronine Formation
The formation of 3,3'-T2 is a result of deiodination reactions, specifically inner ring deiodination (IRD) of T3 and outer ring deiodination (ORD) of rT3. nih.gov
Iodothyronine deiodinase type 1 (DIO1) is a selenoprotein primarily found in the liver, kidney, and thyroid. nih.govnih.gov DIO1 is capable of catalyzing both outer ring and inner ring deiodination of various iodothyronines. nih.govgenecards.org Specifically, DIO1 can degrade rT3 to 3,3'-T2 via outer ring deiodination. nih.gov The conversion of rT3 to 3,3'-T2 by DIO1 is notably efficient, approximately 10^3 times more efficient than its deiodination of T4 or T3. wur.nl
Iodothyronine deiodinase type 2 (DIO2) is primarily known for its role in activating T4 to T3 through outer ring deiodination, contributing to local T3 production in various tissues such as the pituitary gland, hypothalamus, brown adipose tissue, and central nervous system. nih.gov While DIO2 mainly converts T4 to T3, it can also deiodinate rT3, leading to the formation of 3,3'-T2. karger.com However, its contribution to 3,3'-T2 formation is generally considered less significant compared to DIO1 in the context of rT3 metabolism.
Iodothyronine deiodinase type 3 (DIO3) is an obligatory inner-ring deiodinase and plays a fundamental role in the inactivation of thyroid hormone production. nih.gov DIO3 catalyzes the conversion of T3 to 3,3'-T2 by removing an iodine from the inner ring. nih.govnih.govfrontiersin.orgnih.govavantorsciences.comqiagen.com This enzyme is highly expressed during embryonic development and in fetal tissues, protecting them from excessive thyroid hormone levels. nih.govnih.gov In adulthood, DIO3 expression is mainly found in the central nervous system, skin, and placenta. nih.gov Its activity can be significantly augmented in critical illnesses associated with hypoxic/ischemic conditions, contributing to the "low T3 syndrome" where T4 is inactivated to rT3 and T3 to 3,3'-T2. nih.govnih.govgoodhormonehealth.com
3,3'-T2 is predominantly formed from the deiodination of T3 and rT3. nih.govnih.gov
From T3 : The conversion of T3 to 3,3'-T2 occurs through inner ring deiodination, primarily catalyzed by DIO3. nih.govnih.govfrontiersin.orgnih.govavantorsciences.comqiagen.com Studies in human subjects have shown that T3 is a major precursor of 3,3'-T2, with the molar ratio of 3,3'-T2 production rate to T3 production rate ranging from 0.36 to 0.92. nih.gov The reaction of T3 leading to 3,3'-T2 is relatively slow compared to T4 to T3 conversion, with an optimal pH activity profile peaking at 8.4. nih.gov
From rT3 : The conversion of rT3 to 3,3'-T2 occurs through outer ring deiodination, primarily catalyzed by DIO1. nih.govwur.nlkarger.com This reaction is very fast, with an apparent Km of 4 x 10^-7 M, and its velocity is significantly higher in acidic pH environments compared to alkaline. nih.gov
The combined studies suggest that both T3 and rT3 are major precursors for 3,3'-T2, with most, if not all, 3,3'-T2 produced in normal humans deriving from extrathyroidal conversion of T3 and rT3. nih.gov
Thyroid hormones, including T4 and T3, are primarily synthesized within the thyroid gland. derangedphysiology.comresearchgate.netwikilectures.euuptodateonline.irnih.gov This process involves the uptake of iodide, its oxidation, and subsequent incorporation into tyrosine residues within thyroglobulin, followed by coupling reactions to form T4 and T3. derangedphysiology.comresearchgate.netwikilectures.eunih.gov While the thyroid gland secretes T4 as the major product (approximately 80%) and a smaller amount of T3 (around 20%), the majority of circulating T3 (about 80%) and nearly all rT3 are produced extrathyroidally from T4 through deiodination. nih.govgoodhormonehealth.comderangedphysiology.comuptodateonline.irwikipedia.orgacpjournals.org These extrathyroidal conversions, primarily occurring in tissues like the liver and kidney, are crucial for the subsequent formation of 3,3'-T2 from T3 and rT3. nih.govderangedphysiology.com
The following table summarizes the primary enzymatic conversions leading to 3,3'-T2:
| Enzyme | Substrate | Reaction Type | Product | Primary Location | Reference |
| DIO1 | rT3 | Outer Ring Deiodination | 3,3'-T2 | Liver, Kidney, Thyroid | nih.govnih.govgenecards.orgwur.nl |
| DIO3 | T3 | Inner Ring Deiodination | 3,3'-T2 | CNS, Skin, Placenta, Fetal Tissues | nih.govnih.govfrontiersin.orgnih.govavantorsciences.comqiagen.com |
Catabolic Pathways and Clearance Mechanisms of this compound
Once formed, 3,3'-T2 itself undergoes further deiodination. The deiodination of 3,3'-T2 is faster in acidic pH ranges than in alkaline ranges. nih.gov It is primarily degraded to 3-monoiodothyronine (B99246) (3-T1). nih.gov Besides deiodination, thyroid hormones and their metabolites, including 3,3'-T2, can also undergo other metabolic pathways such as glucuronidation and sulfation, which increase their water solubility and facilitate their excretion, mainly via bile. nih.govwur.nl Sulfation, in particular, can enhance type I deiodination of T3. wur.nl
Further Deiodination Pathways of this compound
Once formed, 3,3'-T2 itself can undergo further deiodination. This process typically involves the removal of iodine atoms, leading to the formation of monoiodothyronines and eventually thyronine (T0). Outer ring deiodination of 3,3'-T2 results in the production of 3'-monoiodothyronine (B31888) (3'-T1). nih.govnih.gov The deiodination of 3,3'-T2 is often influenced by its conjugation status, as sulfation can precede and accelerate its deiodination. nih.govnih.govnih.gov
Conjugation Reactions: Sulfation and Glucuronidation
Conjugation reactions, particularly sulfation and glucuronidation, represent important pathways in the metabolism and clearance of 3,3'-T2 and other iodothyronines. Sulfation of 3,3'-T2 involves the addition of a sulfate (B86663) group to its phenolic hydroxyl group, catalyzed by phenol (B47542) sulfotransferases. nih.govnih.gov This process is highly efficient, with 3,3'-T2 being sulfated much more effectively than T3 or T4. nih.gov For instance, studies in rat liver cells demonstrated that the efficiency of 3,3'-T2 sulfation was approximately 28 times higher than that of T3. nih.gov
Table 1: Relative Sulfation Efficiency of Iodothyronines
| Iodothyronine | Relative Sulfation Efficiency (vs. T3) |
| 3,3'-T2 | ~28 times higher |
Sulfation plays a dual role: it generally facilitates the subsequent deiodination of the conjugated iodothyronine and increases its water solubility, thereby promoting biliary excretion. nih.govresearchgate.net In rat hepatocytes, sulfation of 3,3'-T2 has been shown to be an essential step that precedes and accelerates its deiodination. nih.govnih.gov
Glucuronidation, involving the conjugation with glucuronic acid, also contributes to the inactivation and increased solubility of thyroid hormones, leading to their biliary-fecal excretion. researchgate.net While both pathways are significant, sulfation appears to be particularly prominent for 3,3'-T2. nih.govnih.gov
Ether Link Cleavage Pathways
Ether link cleavage (ELC) is another metabolic pathway for iodothyronines, involving the breaking of the ether bond that links the two phenolic rings of the thyronine structure. While generally a minor pathway in normal physiology, ELC can become significant under specific conditions. nih.goveur.nl For instance, ELC has been identified as a major pathway for thyroxine (T4) degradation in phagocytosing human leukocytes, where it converts T4 into 3,5-diiodotyrosine (DIT). nih.govnih.gov This process may play a role in bactericidal activity during infections. nih.gov Although the direct ether link cleavage of this compound is not extensively detailed in the provided literature, it is recognized as a potential, albeit less quantitatively important, metabolic fate for iodothyronines. cloudfront.neteur.nl
Regulatory Mechanisms Governing this compound Metabolism
The metabolism of this compound is tightly regulated by a complex interplay of cellular, tissue-specific, and physiological factors, primarily through their influence on deiodinase activity.
Cellular and Tissue-Specific Regulation of Deiodinase Activity
Three main iodothyronine deiodinases, Type 1 (D1), Type 2 (D2), and Type 3 (D3), are central to the regulation of 3,3'-T2 metabolism. These enzymes exhibit distinct tissue distribution, catalytic properties, and regulatory mechanisms. wikipedia.orgeur.nlfishersci.ca
Deiodinase Type 1 (D1): Primarily expressed in the liver, kidneys, and thyroid, D1 has outer ring deiodinase (ORD) activity, converting rT3 to 3,3'-T2. wikipedia.orgeur.nl Its activity is influenced by thyroid hormone levels, with T3 stimulating D1 messenger RNA and activity in most studied tissues. uni.lu
Deiodinase Type 3 (D3): D3 is an inner ring deiodinase (IRD) that inactivates thyroid hormones by converting T3 to 3,3'-T2 and T4 to rT3. eur.nlfishersci.cawikipedia.org It is highly expressed in the central nervous system, skin, placenta, and fetal tissues, where it plays a protective role against excessive thyroid hormone concentrations during development. eur.nluni.luwikipedia.org In adulthood, D3 expression is generally low in most tissues under physiological conditions. eur.nl
Deiodinase Type 2 (D2): While D2 primarily converts T4 to T3 (an activating pathway), its activity can indirectly influence the substrate availability for 3,3'-T2 formation. D2 is found in tissues like brown adipose tissue, pituitary, and cerebral cortex. uni.lu
The regulation of deiodinase activity involves both pre- and post-translational mechanisms and is highly tissue- and enzyme-specific. uni.lu Factors such as cold, cytokines, growth hormone (GH), retinoids, and various drugs can influence deiodinase activity. uni.lu
Modulation of Metabolic Flux by Physiological Conditions (e.g., Fasting-Induced Alterations)
Physiological states, particularly fasting, significantly modulate the metabolic flux of 3,3'-T2. Fasting induces alterations in circulating thyroid hormone levels, characterized by a notable decrease in serum T3 and an increase in rT3. nih.gov This shift is largely attributed to changes in deiodinase activity.
During fasting, there is a significant reduction in the deiodination of T4 to T3 and rT3 in liver homogenates. The monodeiodination of T3 to 3,3'-T2 is also significantly depressed by fasting. However, the deiodination of rT3 to 3,3'-T2 appears to be less affected or even unimpaired by fasting in some contexts. nih.gov In rat hepatocytes, fasting for 72 hours leads to a significant reduction in deiodination but unimpaired sulfation of 3,3'-T2. nih.govnih.gov
Table 2: Impact of Fasting on 3,3'-T2 Metabolism (Rat Hepatocytes)
| Metabolic Pathway | Effect of Fasting (72h) |
| Deiodination | Significant reduction |
| Sulfation | Unimpaired |
Physiological and Biological Actions of 3,3 Diiodothyronine
Role in Thyroid Hormone Homeostasis and Inactivation
3,3'-Diiodothyronine (3,3'-T2) serves primarily as an inactive metabolite of thyroid hormones (THs) within the body. Its formation is a key step in the catabolism of the more active thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The primary enzyme responsible for the generation of 3,3'-T2 is Type 3 iodothyronine deiodinase (DIO3). DIO3 catalyzes the inner ring deiodination of T3, converting it into 3,3'-T2 e-enm.orgbioscientifica.comgenecards.orgnih.gov. Additionally, DIO3 facilitates the conversion of T4 into reverse T3 (rT3), which can then undergo further deiodination, likely by outer ring deiodinases such as DIO1 or DIO2, to produce 3,3'-T2 e-enm.orgnih.govfrontiersin.orgkarger.com.
DIO3 plays a critical role in thyroid hormone homeostasis by inactivating THs, thereby protecting tissues from excessive exposure to active hormones. This protective function is particularly vital during embryonic development, where DIO3 is highly expressed in fetal and placental tissues to prevent premature exposure of developing organs to adult levels of thyroid hormones e-enm.orgbioscientifica.comgenecards.orgnih.govspandidos-publications.com. In adulthood, DIO3 expression is predominantly found in specific tissues like the central nervous system and skin, with minimal or no expression in most other tissues under physiological conditions e-enm.org. The activity of DIO3 is dynamically regulated, being upregulated in conditions of hyperthyroidism and suppressed in hypothyroidism, representing a robust mechanism for maintaining TH balance bioscientifica.comfrontiersin.org.
Investigation of Potential Hormonal Activities and Receptor Interactions
Historically, 3,3'-T2 was largely dismissed as biologically inert due to its perceived low affinity for classical thyroid hormone receptors. However, more recent investigations have challenged this view, revealing subtle yet significant interactions and potential hormonal activities.
Initial perspectives regarded 3,3'-T2 as an inactive metabolite due to its very low affinity for nuclear thyroid hormone receptors (TRs) msu.rufrontiersin.org. Nevertheless, studies have demonstrated that 3,3'-T2 can indeed bind to solubilized hepatic nuclear "receptors" for thyroid hormones. This binding, however, requires significantly higher concentrations of 3,3'-T2 compared to T3 to achieve equivalent stimulation or inhibition of radioactive T3 nuclear binding. Specifically, concentrations of 3,3'-T2 50 to 70 times greater than T3 were required for equivalent stimulations and inhibition of nuclear binding in serum-free media, while in serum-containing media, this ratio increased to 10 to 100-fold nih.gov. The observed weaker activity of 3,3'-T2 in serum-containing media is attributed to its weaker serum protein binding compared to T3 nih.gov.
Despite its relatively low affinity for nuclear receptors, 3,3'-T2 has exhibited weak agonist properties and thyroid hormone-like actions in various cellular models nih.govpsu.edu. In studies utilizing cultured rat pituitary cells, 3,3'-T2 was shown to stimulate both growth hormone production and glucose consumption nih.govpsu.edu. Furthermore, it demonstrated the ability to inhibit the nuclear binding of radioactive T3 nih.govpsu.edu. Intriguingly, the maximal effects induced by 3,3'-T2 were comparable to those achieved by T3, and 3,3'-T2 did not inhibit the T3 response when both were present nih.govpsu.edu. Additive effects were observed when reverse T3 (rT3), a precursor that can be deiodinated to 3,3'-T2, was combined with submaximal concentrations of T3 nih.govpsu.edu. These findings suggest that some of the effects previously attributed to rT3 might, in part, be mediated by its conversion to 3,3'-T2 nih.gov.
The relative potencies of 3,3'-T2 and T3 in stimulating cellular functions and inhibiting T3 nuclear binding in cultured rat pituitary cells are summarized in the table below:
| Parameter | 3,3'-T2 Concentration Relative to T3 (Serum-Free Media) | 3,3'-T2 Concentration Relative to T3 (Serum-Containing Media) | Potency of Reverse T3 Relative to 3,3'-T2 (Serum-Free Media) | Potency of Reverse T3 Relative to 3,3'-T2 (Serum-Containing Media) |
| Equivalent Stimulation/Inhibition of T3 Binding | 50-70x | 10-100x | Less avid competitor for T3 binding | Ineffective competitor for T3 binding |
| Inducing Growth Hormone/Glucose Oxidation | 50-70x | 10-100x | 0.001x the potency of T3 | 0.1x the inducing potency of 3,3'-T2 (0.001x the potency of T3) |
| Maximal Effects vs. T3 | Equal to T3 | Equal to T3 | Not applicable | Not applicable |
| Inhibition of T3 Response | None | None | Not applicable | Not applicable |
Developmental and Tissue-Specific Biological Roles of this compound
This compound plays critical roles in both fetal development and various adult tissues, primarily as a product of thyroid hormone inactivation.
Significance in Fetal Development and Modulation of Placental Thyroid Status
Type 3 iodothyronine deiodinase (D3) is the primary physiological inactivator of thyroid hormones, converting T3 into this compound, which is biologically inactive. nih.govnih.govwikipedia.orgontosight.ai This selenoenzyme is highly expressed in the pregnant uterus, placenta, and fetal and neonatal tissues. nih.govwikipedia.orgwikipedia.orgwikipedia.org Its presence is crucial for preventing the premature exposure of developing fetal tissues to adult levels of thyroid hormones, thereby regulating circulating fetal thyroid hormone concentrations and playing a vital role in mammalian development. nih.govwikipedia.orgwikipedia.orgwikipedia.org
The human placental homogenate actively deiodinates the tyrosyl ring of T4 and T3, transforming these active thyroid hormones into inactive iodothyronines, including this compound from T3. uni.lu This placental tyrosyl ring deiodination may contribute to limiting the transplacental passage of T4 and T3 from mother to fetus. uni.lu
Sulfoconjugation represents a significant pathway for thyroid hormone metabolism in mammalian fetuses. uni.lu this compound sulfate (B86663) (3,3'-T2S) emerges as a major fetal metabolite involved in inactivating thyroid hormones in developing mammals. uni.luctdbase.org This sulfated metabolite has been observed to cross the placenta and return to the maternal circulation. ctdbase.org The detection of a "W-compound," a substance recognized by a 3,3'-T2S-specific antibody, in human maternal and fetal circulation, shows a significant correlation with fetal thyroid function, suggesting its potential as a biomarker for fetal thyroid status. uni.luctdbase.orgebi.ac.ukwikipedia.org The combined activities of placental D3 and sulfotransferase are thought to be important for fetal T3 homeostasis and the transfer of sulfated iodothyronine metabolites from the fetus to the mother.
Expression and Function in Adult Tissues (e.g., Central Nervous System, Liver, Kidney, Skin)
This compound and its metabolizing enzyme, D3, are found in various adult tissues, contributing to the local regulation of thyroid hormone levels.
Central Nervous System (CNS): Thyroid hormone is essential for maintaining normal neurological functions throughout development and in adult life. D3 is a predominant enzyme in the adult CNS, acting as a main site for the clearance of plasma T3 and production of reverse T3. wikipedia.org High levels of D3 activity, which leads to the formation of 3,3'-T2 from T3, have been observed in specific human CNS regions, including the hippocampus and temporal cortex, with lower levels in the thalamus, hypothalamus, midbrain, cerebellum, parietal, and frontal cortex, and brain stem. An inverse relationship between D3 activity and T3 content in these areas suggests that D3 contributes significantly to the local regulation of T3 concentrations within the human CNS. 3,3'-T2 has been detected in human brain tissue, with concentrations ranging from 50 to 300 fmol/g in both normal brain tissue and brain tumors.
Kidney: The kidneys are involved in the metabolism of 3,3'-T2. Studies indicate that the renal production of 3,3'-T2 surpasses its degradation and urinary excretion. Plasma 3,3'-T2 levels are higher in the renal vein compared to arterial values, signifying a net production of this compound within the kidneys. While serum 3,3'-T2 levels are generally reduced to a minor degree in patients with chronic renal failure, its urinary excretion has also been a subject of study.
Skin: Type 3 iodothyronine deiodinase (D3) expression has been noted to contribute to the development of various tissues, including the skin. wikipedia.org This suggests an indirect role for 3,3'-T2, as a product of D3 activity, in regulating local thyroid hormone levels necessary for proper skin development.
Table 2: Serum this compound (3,3'-T2) Concentrations in Healthy Subjects and Patients with Various Conditions
| Patient Group | Mean Serum 3,3'-T2 Concentration (pmol/L ± SD) | n | Significance (vs. Controls) |
| Healthy Controls | 46.6 ± 20.0 | 62 | N/A |
| Hyperthyroidism | 85.4 ± 43.0 | 9 | P = 0.01 |
| Hypothyroidism | 14.9 ± 9.2 | 12 | P = 0.001 |
| Brain Injury | 34.2 ± 19.4 | 15 | P = 0.006 |
| Sepsis | 57.0 ± 36.9 | 24 | P = 0.06 |
| Liver Disease | 72.6 ± 56.7 | 22 | P = 0.04 |
| Brain Tumors | 89.0 ± 40.9 | 23 | P = 0.01 |
Note: Data derived from a pilot study.
Table 3: Hepatic Extraction and Renal Production of this compound in Humans
| Process | Amount (µg/d) |
| Hepatic Extraction | 8.2 |
| Renal Production | 1.2 |
Distribution and Transport of 3,3 Diiodothyronine
Tissue and Subcellular Compartmentalization of 3,3'-Diiodothyronine
The formation and presence of 3,3'-T2 are closely linked to the activity and localization of specific iodothyronine deiodinases within various tissues and cellular compartments.
Formation Pathways and Deiodinase Distribution: 3,3'-T2 is predominantly generated by two main enzymatic pathways:
Inner Ring Deiodination (IRD) of T3: Catalyzed by Type 3 iodothyronine deiodinase (DIO3). nih.govnih.govnih.govnih.gov
Outer Ring Deiodination (ORD) of rT3: Catalyzed by Type 1 iodothyronine deiodinase (DIO1). nih.govnih.goveur.nl
The tissue distribution of these deiodinases dictates where 3,3'-T2 is primarily produced. DIO3 is highly expressed during embryonic development and in developing tissues, serving to protect them from excessive thyroid hormone (TH) exposure. nih.govnih.govnih.gov In adults, DIO3 is mainly found in the central nervous system (CNS) and skin, with minimal expression in most other tissues under normal physiological conditions. nih.govnih.gov High levels of DIO3 are also observed in the placenta and pregnant uterus, highlighting its role in regulating maternal-fetal thyroid hormone exchange. nih.govnih.govnih.gov Neurons, in particular, exhibit high levels of DIO3. nih.govelifesciences.org Conversely, DIO1 is largely expressed in the liver and kidney, playing a significant role in rT3 conversion to 3,3'-T2 in the liver. nih.goveur.nl
Subcellular Localization: The cellular location of deiodinases influences the immediate environment where 3,3'-T2 is generated. Both DIO1 and DIO3 are primarily situated at the plasma membrane. e-enm.org DIO3, in particular, undergoes rapid internalization into cells via endosome vesicles and is subsequently recycled back to the cell surface. e-enm.org Studies on rat liver homogenates indicate that the monodeiodinating activities responsible for converting T4 to T3 and rT3 to 3,3'-T2 correlate well with enzyme markers of both plasma membranes and microsomes, suggesting these as key sites for these deiodination reactions. nih.govoup.com
Presence in Biological Fluids and Tissues: 3,3'-T2 has been detected in human serum and within thyroglobulin. cloud-clone.us Quantitative assessments in human serum indicate concentrations in the subnanomolar range. For instance, a study reported mean 3,3'-T2 concentrations of 38.9 pmol/L in normal young females and 48.9 pmol/L in normal young males. tandfonline.com More recently, an LC-Q-TOF-MS method detected 3,3'-T2 in human and mouse placenta tissue at concentrations ranging from 70 to 260 pg/g, and in human serum at an average of 133 ± 15 pg/mL (253 ± 29 pmol/L). frontiersin.org
Table 1: Representative Serum Concentrations of this compound in Healthy Individuals
| Cohort | Mean 3,3'-T2 Concentration (pmol/L) | Mean 3,3'-T2 Concentration (pg/mL) | Reference |
| Normal young females | 38.9 | - | tandfonline.com |
| Normal young males | 48.9 | - | tandfonline.com |
| Healthy individuals (general) | 253 ± 29 | 133 ± 15 | frontiersin.org |
Interactions with Serum Binding Proteins and Cellular Transporters
The distribution and bioavailability of 3,3'-T2 in the body are significantly influenced by its interactions with serum binding proteins and specific cellular transporters.
Interactions with Serum Binding Proteins: Like other thyroid hormones, 3,3'-T2 circulates in the blood largely bound to transport proteins, with only a small fraction remaining unbound and biologically active. endotext.orgwikipedia.orgbioscientifica.com The major serum thyroid hormone-binding proteins include thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. endotext.orgbioscientifica.com
Interactions with Cellular Transporters: The cellular entry of thyroid hormones, including 3,3'-T2, is mediated by specific carrier-mediated, ATP-dependent transport systems across cell membranes. wikipedia.org Several L-type amino acid transporters (LATs) and monocarboxylate transporters (MCTs) have been identified as important for iodothyronine uptake.
L-type Amino Acid Transporter 1 (LAT1, SLC7A5): LAT1 facilitates the cellular uptake of various iodothyronines, showing a clear preference for 3,3'-T2 and rT3. nih.gov Studies have shown that the uptake rate by the 4F2hc/LAT1 transporter decreases in the order of 3,3'-T2 > T3 ≈ rT3 > T4. nih.gov Apparent Michaelis-Menten constant (Km) values for iodothyronine uptake by LAT1 are in the micromolar range. nih.gov
L-type Amino Acid Transporter 2 (LAT2, SLC7A8): LAT2 also significantly mediates the cellular uptake of T3 and, notably, 3,3'-T2. nih.govnih.govresearchgate.net Structural investigations of LAT2 suggest the presence of a thyroid hormone recognition site, a traversing channel, and a potential switch site that facilitates intracellular substrate release. nih.gov Mutations affecting the size of side chains lining the channel can alter 3,3'-T2 transport, indicating that the channel's distinct shape and flexibility are crucial for substrate fitting. nih.gov Effective recognition by LAT2 requires the presence of amino and carboxylic acid groups, and it permits bulky substituents at positions 3 and 5 of the tyrosine ring. nih.gov
Monocarboxylate Transporter 8 (MCT8, SLC16A2): While primarily recognized for its efficient transport of T3 and T4, MCT8 has also been implicated in 3,3'-T2 uptake. nih.goviz.edu.pleur.nl In birds, for instance, LAT1 is specifically responsible for 3,3'-T2 plasma membrane transport, while MCT8 transports T3 and MCT10. iz.edu.pl This suggests potential species-specific differences or redundancy in transporter functions. Neurons, which express high levels of DIO3, also utilize MCT8 to facilitate T3 transport to the cell nucleus. elifesciences.org
Monocarboxylate Transporter 10 (MCT10, SLC16A10): This transporter is known to efficiently transport T3 and T4. nih.goviz.edu.pl Its direct role in 3,3'-T2 transport is less extensively documented compared to LAT1 and LAT2.
Organic Anion Transporting Polypeptide 1C1 (OATP1C1, SLCO1C1): OATP1C1 preferentially transports T4 and rT3 and is predominantly expressed in the brain, particularly in astrocytes. elifesciences.orgnih.goviz.edu.pl Its role in 3,3'-T2 transport is not a primary focus of current literature.
Furthermore, studies on cultured neonatal rat cardiomyocytes have shown that 3,3'-T2 can inhibit T3 uptake, suggesting shared or competitive transport mechanisms for these iodothyronines. bioscientifica.com
Table 2: Key Cellular Transporters and Their Role in this compound Transport
| Transporter Name (Gene) | Primary Substrates | 3,3'-T2 Transport Role | Key Tissues/Cells Expressed | Reference |
| LAT1 (SLC7A5) | Iodothyronines, large neutral amino acids | High preference for 3,3'-T2 uptake | Widely distributed | nih.gov |
| LAT2 (SLC7A8) | Iodothyronines, large neutral amino acids | Significant 3,3'-T2 uptake | Widely distributed | nih.govnih.govresearchgate.net |
| MCT8 (SLC16A2) | T3, T4 | Implicated in 3,3'-T2 uptake | Brain (neurons), various tissues | elifesciences.orgiz.edu.pleur.nl |
Advanced Methodologies for Academic Research on 3,3 Diiodothyronine
Chromatographic Separation and Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of 3,3'-T2 in biological matrices such as serum, plasma, and cell culture media. nih.govnih.gov This methodology offers superior specificity and sensitivity compared to traditional immunoassays, which can be prone to interferences. researchgate.net The accurate measurement of 3,3'-T2 is analytically challenging due to its low physiological concentrations and the presence of structurally similar isomers, such as 3,5-T2. nih.govmedchemexpress.com
Successful LC-MS/MS analysis relies on three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The initial step involves extracting 3,3'-T2 from the complex biological matrix and removing interfering substances like proteins and lipids. Common techniques include:
Protein Precipitation: This simple and rapid method uses solvents like acetonitrile (B52724) to denature and precipitate proteins, which are then removed by centrifugation. nih.govisotope.com
Liquid-Liquid Extraction (LLE): LLE utilizes immiscible solvents (e.g., ethyl acetate) to partition the analyte of interest from the aqueous sample matrix, offering a cleaner extract. nih.govisotope.com
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by using a solid sorbent to retain the analyte while interferences are washed away. This technique can be automated for high-throughput analysis. nih.govnih.gov Online SPE systems directly couple the extraction process to the LC-MS/MS instrument, further streamlining the workflow. frontiersin.org
Chromatographic Separation: Achieving baseline separation of 3,3'-T2 from its isomers is critical for accurate quantification. nih.gov Various High-Performance Liquid Chromatography (HPLC) columns are employed to this end, with reversed-phase columns like C18 and polar-embedded phases being common choices. nih.govnih.govnih.gov The selection of the stationary phase, mobile phase composition (typically a water/methanol or water/acetonitrile mixture with additives like formic or acetic acid), and gradient elution program are all optimized to resolve the different diiodothyronine isomers. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) Detection: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. nih.gov MS/MS operates in selected reaction monitoring (SRM) mode for quantitative analysis. A specific precursor ion (the protonated molecule [M+H]⁺ of 3,3'-T2 at m/z 525.6) is selected and fragmented, and a resulting characteristic product ion (e.g., m/z 479.6) is monitored. nih.gov This highly specific detection method minimizes background noise and allows for precise quantification, with methods achieving lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range. nih.govnih.gov
Table 1: LC-MS/MS Methodologies for 3,3'-Diiodothyronine Quantification
Parameter Methodology Details Reference Biological Matrix Human Serum, Cell Culture Media nih.govnih.govnih.gov Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction nih.govnih.govisotope.com Chromatography Reversed-phase HPLC (e.g., C18, Polar-RP columns) with gradient elution nih.govnih.gov Ionization Electrospray Ionization (ESI), typically in positive mode researchgate.netnih.gov MS Detection Tandem Mass Spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) nih.govnih.gov Precursor → Product Ion (m/z) 525.6 → 479.6 nih.gov Sensitivity Achieves detection limits in the pg/mL range nih.govnih.gov
Development and Application of Immunological Assays for Research (e.g., Radioimmunoassay, Chemiluminescence Immunoassay)
Before the widespread adoption of mass spectrometry, immunological assays were the primary methods for quantifying thyroid hormones and their metabolites. For 3,3'-T2, radioimmunoassays (RIAs) were developed for research purposes.
Radioimmunoassay (RIA): The development of an RIA for 3,3'-T2 involves producing specific antibodies against the molecule. This is typically achieved by immunizing animals, such as rabbits, with a conjugate of 3,3'-T2 and a larger carrier protein like human serum albumin. researchgate.netnih.gov The resulting polyclonal antibodies can then be used in a competitive binding assay. In this format, a known quantity of radioactively labeled 3,3'-T2 (e.g., with ¹²⁵I) competes with the unlabeled 3,3'-T2 present in a sample for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of 3,3'-T2 in the sample.
These RIAs were sensitive enough to measure 3,3'-T2 in ethanol (B145695) extracts of human serum, with detection limits reported in the nanogram per deciliter (ng/dL) range. nih.gov However, a significant challenge for all thyroid hormone immunoassays is specificity. Due to the structural similarity among iodothyronines, cross-reactivity is a major concern. frontiersin.org For instance, an early RIA for 3,3'-T2 showed significant cross-reactivity only with 3-monoiodothyronine (B99246), while another reported less than 0.5% cross-reactivity with T3 and reverse T3 (rT3). researchgate.netisotope.com Conversely, an RIA developed for rT3 was found to have a 10% cross-reactivity with 3,3'-T2, potentially confounding measurements of rT3. frontiersin.org
Chemiluminescence Immunoassays (CLIA): CLIA represents an evolution from RIA, replacing the radioactive label with a chemiluminescent one (e.g., acridinium (B8443388) esters). deepdyve.com This eliminates the hazards and disposal issues associated with radioactivity. deepdyve.com While CLIAs have been widely developed and automated for the routine measurement of major thyroid hormones like T4, T3, and TSH, specific CLIAs for 3,3'-T2 are less common in the literature compared to those for its isomer, 3,5-T2. nih.govyoutube.comnih.gov
Limitations of Immunological Assays: Despite their historical importance, immunoassays for small molecules like 3,3'-T2 are susceptible to various interferences from endogenous factors in blood, such as heterophilic antibodies and autoantibodies, which can lead to erroneously high or low results. nih.govpagepressjournals.org The inherent potential for cross-reactivity with other metabolites remains a significant drawback. frontiersin.org Consequently, while useful for initial research, the results from immunoassays are often considered less reliable than those obtained by the more specific and accurate LC-MS/MS methods. nih.govisotope.com
Table 2: Comparison of Assay Methodologies for this compound
Feature Radioimmunoassay (RIA) Chemiluminescence Immunoassay (CLIA) LC-MS/MS Principle Competitive binding with radiolabeled antigen Competitive binding with chemiluminescent-labeled antigen Chromatographic separation and mass-based detection Specificity Moderate; potential for cross-reactivity with isomers and metabolites Moderate to High; dependent on antibody quality Very High; distinguishes isomers based on retention time and fragmentation Sensitivity High (ng/dL to pg/mL range) High Very High (pg/mL range) Key Limitation Radioactive waste, cross-reactivity, matrix interferences Cross-reactivity, matrix interferences Requires specialized equipment and expertise Current Role Largely superseded for research by LC-MS/MS Common for major thyroid hormones; less so for 3,3'-T2 Gold standard for research and clinical validation
Application of Isotope Labeling and Kinetic Studies for Metabolic Pathway Elucidation
Understanding the dynamics of 3,3'-T2 formation and degradation is crucial for determining its metabolic significance. Isotope labeling, coupled with kinetic analysis, provides a powerful tool for tracing the metabolic pathways of thyroid hormones in vivo.
Metabolic Pathways: The metabolism of thyroid hormones is primarily controlled by a family of selenoprotein enzymes known as deiodinases (Types 1, 2, and 3), which catalyze the removal of iodine atoms. medchemexpress.comfrontiersin.org 3,3'-T2 is a common metabolite formed from the deiodination of both T3 and rT3. frontiersin.org Specifically:
Inner ring deiodination (5-deiodination) of T3 , catalyzed by Type 3 deiodinase (D3), produces 3,3'-T2. frontiersin.org
Outer ring deiodination (5'-deiodination) of rT3 , catalyzed by Type 1 (D1) and Type 2 (D2) deiodinases, also yields 3,3'-T2. frontiersin.org
These pathways show that the production of 3,3'-T2 is a major route of peripheral iodothyronine metabolism. nih.gov
Kinetic Studies with Radiotracers: Seminal research on 3,3'-T2 metabolism utilized radioactively labeled tracers, such as [¹²⁵I]3,3'-T2. By administering this tracer to human subjects and monitoring its disappearance from the plasma over time, researchers could perform kinetic analyses to determine key metabolic parameters. nih.govresearchgate.net Using techniques like constant infusion or single injection of the radiotracer, studies have calculated the metabolic clearance rate (MCR) and the production rate (PR) of 3,3'-T2. One such study reported a production rate of approximately 34 µ g/day in healthy subjects. researchgate.net These kinetic studies confirmed that both T3 and rT3 are major precursors for the peripheral production of 3,3'-T2. nih.gov
Stable Isotope Labeling: Modern metabolic research increasingly uses stable, non-radioactive isotopes (e.g., ¹³C, ²H) as tracers. isotope.com For 3,3'-T2 research, commercially available standards such as 3,3'-Diiodo-L-thyronine-¹³C₆ are used. nih.gov These labeled compounds can be administered in vivo or used in cell culture experiments. Their primary application is in conjunction with mass spectrometry. Because the stable isotope-labeled compound is chemically identical to the endogenous analyte but has a higher mass, it can be distinguished by the mass spectrometer. This allows it to be used as an ideal internal standard for accurate quantification in LC-MS/MS (isotope dilution mass spectrometry) and as a tracer to follow the appearance of labeled atoms in downstream metabolites, enabling precise mapping and quantification of metabolic fluxes through different pathways. nih.govisotope.com
Table 3: Chemical Compounds Mentioned
Compound Name Abbreviation This compound 3,3'-T2 3,5-Diiodothyronine 3,5-T2 3-Monoiodothyronine T1 Triiodothyronine (3,5,3'-Triiodothyronine) T3 Reverse Triiodothyronine (3,3',5'-Triiodothyronine) rT3 Thyroxine (3,5,3',5'-Tetraiodothyronine) T4 Thyroid-Stimulating Hormone TSH Acetonitrile - Ethyl Acetate - Formic Acid - Acetic Acid - Methanol - Acridinium Esters -
Unresolved Questions and Future Directions in 3,3 Diiodothyronine Research
Elucidation of Uncharacterized Enzymatic Processes and Minor Metabolites
The metabolic pathways of thyroid hormones are complex, involving a cascade of deiodination, conjugation, and degradation processes. While 3,3'-T2 is recognized as a product of deiodination, particularly of rT3 by Type I and Type II deiodinases, and of T3 by Type III deiodinase, the full spectrum of enzymatic processes governing its synthesis and degradation is not yet completely understood. uni.lufishersci.canih.gov
Future research should focus on identifying and characterizing novel enzymes involved in the synthesis and degradation of 3,3'-T2, as well as thoroughly mapping its minor metabolic pathways. This could involve advanced metabolomic approaches to detect and quantify previously uncharacterized derivatives.
Comprehensive Mapping of Specific Receptor Interactions and Downstream Signaling Cascades
Historically, 3,3'-T2 has often been considered a metabolically inactive thyroid hormone metabolite due to its very low affinity for classical nuclear thyroid hormone receptors (TRs). uni-freiburg.de However, some early research indicated that 3,3'-T2 could bind to solubilized hepatic nuclear "receptors" for thyroid hormones. The question of whether 3,3'-T2 exerts specific biological actions, and if so, through which receptors and signaling pathways, remains largely unresolved.
The precise molecular mechanisms of any potential 3,3'-T2 interactions with specific receptors, whether nuclear or non-nuclear (e.g., membrane-associated receptors like integrin αVβ3, which interacts with other thyroid hormone metabolites), need to be elucidated. nih.gov While the active thyroid hormone T3 mediates its effects primarily through nuclear TRs, thyroid hormones also engage in non-genomic actions, activating various signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. idrblab.net It is yet to be determined if 3,3'-T2 similarly influences these or other signaling cascades.
Future investigations should aim to comprehensively map the specific receptor interactions of 3,3'-T2 beyond classical nuclear TRs. This includes identifying novel binding partners and delineating the full spectrum of its cellular and molecular targets. A detailed understanding of the downstream signaling cascades activated by 3,3'-T2, and how these compare to the well-characterized pathways of T3 and other iodothyronines, is crucial for defining its biological significance.
Investigation of Physiological Significance in Diverse Biological Systems
Despite being a prevalent thyroid hormone metabolite, a definitive and specific physiological role for 3,3'-T2 in healthy human physiology has not been clearly demonstrated. However, its concentrations can fluctuate significantly in various physiological and pathological states, suggesting a potential, albeit uncharacterized, biological relevance. nih.gov
Studies have shown that serum 3,3'-T2 concentrations are in the subnanomolar range in healthy individuals. uni-freiburg.de Interestingly, lower 3,3'-T2 concentrations have been associated with critical illness and inpatient status, while higher levels have been observed in athyreotic outpatients receiving TSH suppression therapy, indicating extrathyroidal production from levothyroxine. These findings suggest that changes in 3,3'-T2 levels might serve as markers of certain health conditions or metabolic states, or even play a role in adaptive responses to stress or disease. For instance, its levels were found to be low in patients with myocardial infarction, malignancies, and uremia, and showed varied responses in brain injury, sepsis, liver disease, and brain tumors. The possibility of 3,3'-T2 or its derivatives serving as biomarkers for fetal thyroid function is also an area of ongoing research. acs.org
Development of Novel Research Tools and Experimental Models for Functional Characterization
Advancing the understanding of 3,3'-T2 necessitates the development of more sophisticated research tools and experimental models. Current analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS-MS) and radioimmunoassay (RIA), have enabled the detection and quantification of 3,3'-T2 in biological samples. acs.orguni-freiburg.de LC-MS-MS offers improved specificity and sensitivity compared to immunoassays, but further advancements are needed to reduce technical complexity and achieve even lower detection limits for large-scale clinical applications. uni-freiburg.de
A significant challenge in 3,3'-T2 research is the availability of highly pure preparations, as commercial sources can be contaminated with other thyroid hormones, like T3, which can confound experimental results. This highlights the need for improved synthesis and purification methods for 3,3'-T2 and its derivatives.
Future directions in this area include:
Enhanced Analytical Methods: Developing more sensitive, specific, and high-throughput analytical techniques for the precise quantification of 3,3'-T2 and its various metabolites in diverse biological matrices, including tissues, cells, and bodily fluids. This could involve novel mass spectrometry-based platforms or advanced chromatographic techniques.
Advanced Experimental Models: Creating novel in vitro and in vivo models that allow for the precise manipulation and study of 3,3'-T2. This includes genetically modified animal models (e.g., knockout or overexpression models for specific deiodinases or potential 3,3'-T2 receptors), organoid cultures, and specialized cell lines that can mimic specific tissue environments.
Specific Probes and Ligands: Synthesizing highly pure 3,3'-T2 and novel analogs, along with the development of specific antibodies or fluorescent probes, to enable more precise studies of its binding interactions, cellular uptake, and intracellular localization. These tools would be invaluable for functional characterization and mechanistic studies.
The development of these advanced tools and models will be instrumental in overcoming current research limitations and paving the way for a deeper understanding of the biological significance of 3,3'-diiodothyronine.
Q & A
Q. What role does sulfoconjugation play in T2's biological activity?
- Methodological Answer :
- Analytical focus : Use time-resolved fluorescence immunoassays or LC-MS/MS to quantify sulfated T2 (T2S), which is prevalent in fetal-maternal systems .
- Functional studies : Investigate T2S as a reservoir for bioactive T2 in congenital hypothyroidism or placental thyroid hormone transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
